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Compound of Interest

6-Bromo-2-chloroquinazolin-

4(3H)-one

Cat. No.: B069267

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic structures of substituted
guinazolinones, a class of heterocyclic compounds of significant interest in medicinal chemistry
due to their wide range of biological activities, including anticancer and anti-inflammatory
properties. While the specific crystal structure for 6-Bromo-2-chloroquinazolin-4(3H)-one is
not publicly available, this guide utilizes closely related, structurally determined analogs to
provide valuable insights into the solid-state conformation and intermolecular interactions that
govern this important scaffold. The data presented herein serves as a crucial resource for
structure-based drug design and the development of novel therapeutic agents.

Performance Comparison: Crystallographic
Parameters of Substituted Quinazolinones

The following table summarizes key crystallographic data for selected quinazolinone
derivatives, offering a quantitative comparison of their solid-state structures. These compounds
share the core quinazolinone scaffold but differ in their substitution patterns, providing insight
into how different functional groups influence the crystal packing and molecular geometry.
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Parameter

Compound 1: 2-(4-
Chloroanilino)-3-(2-
hydroxyethyl)quina
zolin-4(3H)-one[1]

Compound 2: 2-
Chloroquinazolin-
4(3H)-one[2]

Compound 3: 6-
iodo-3-phenyl-2-
propylquinazolin-
4(3H)-one[3]

Chemical Formula C16H14CIN3O2 CsHsCIN20 C17H15IN20
Molecular Weight 315.75 g/mol 180.59 g/mol 390.23 g/mol
Crystal System Monoclinic Monoclinic Monoclinic
Space Group P21/n P2i/c c2

Unit Cell Dimensions

a=9.0707(18) Ab =
11.345(2) Ac =
14.143(3) A =

a =22.4315(16) Ab =
3.7666(6) Ac =
18.0640(13) Ap =

a=23.6958(12) Ab =
5.5334(2) Ac =
15.9712(9) AB =

96.98(3)° 104.682(7)° 132.329(3)°
Volume (V) 1444.6(5) A3 1476.4(3) A3 1548.16(13) A3
z 4 8 4
Temperature 273(2) K 113 K 296(2) K
Radiation type Mo Ka Mo Ka Mo Ka
R-factor 0.037 Not Reported 0.046

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and X-ray

crystallographic analysis of substituted quinazolinones, based on established literature

procedures.[4][5][6]

Synthesis of 6-Bromo-2-substituted-quinazolin-4(3H)-

ones

A common route for the synthesis of the title compounds involves a multi-step process starting

from 5-bromoanthranilic acid.
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» Formation of Benzoxazinone Intermediate: 5-bromoanthranilic acid is reacted with an
appropriate acyl chloride (e.g., acetyl chloride for a 2-methyl substituent) or anhydride in a
suitable solvent like pyridine. The reaction mixture is typically heated under reflux to yield the
6-bromo-2-substituted-3,1-benzoxazin-4-one intermediate.

e Ring Conversion to Quinazolinone: The isolated benzoxazinone is then reacted with a
primary amine or ammonia source to form the corresponding quinazolinone. For instance,
heating the benzoxazinone with a substituted aniline in a high-boiling solvent like glacial
acetic acid or ethanol under reflux will yield the 3-substituted quinazolinone.[5] The product is
typically isolated by cooling the reaction mixture and collecting the precipitate by filtration.

Single-Crystal X-ray Crystallography

The determination of the molecular structure is achieved through single-crystal X-ray
diffraction.

o Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated
solution of the synthesized quinazolinone derivative in a suitable solvent or solvent mixture
(e.g., acetone/ethyl acetate).[2]

» Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is maintained
at a constant low temperature (e.g., 113 K or 273 K) to minimize thermal vibrations.[1][2] X-
rays of a specific wavelength (commonly Mo Ka, A = 0.71073 A) are directed at the crystal.[1]
[2][3] The diffraction pattern is recorded as the crystal is rotated.

o Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell dimensions and space group. The crystal structure is solved using direct
methods and refined using full-matrix least-squares on F2. All non-hydrogen atoms are
refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined
using a riding model.[1]

Visualization of Experimental Workflow and
Biological Context

The following diagrams illustrate a typical experimental workflow for the synthesis and analysis
of quinazolinone derivatives and their common mechanism of action as EGFR inhibitors.
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Experimental Workflow for Quinazolinone Analysis
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Caption: A generalized workflow for the synthesis and structural analysis of substituted
quinazolinones.
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Quinazolinone Inhibition of EGFR Signaling Pathway
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Caption: Mechanism of action for quinazolinone-based EGFR inhibitors in cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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